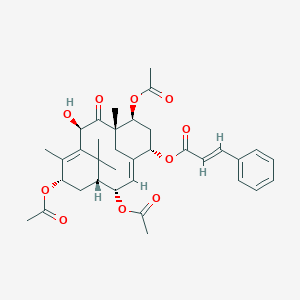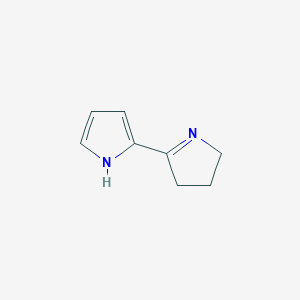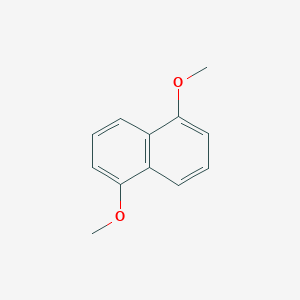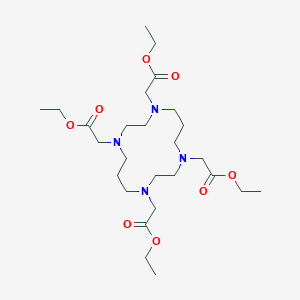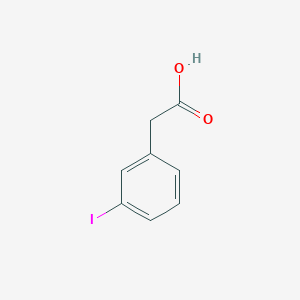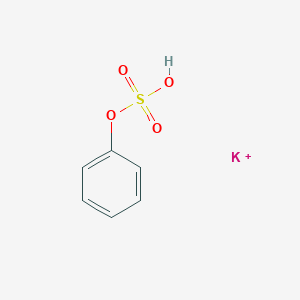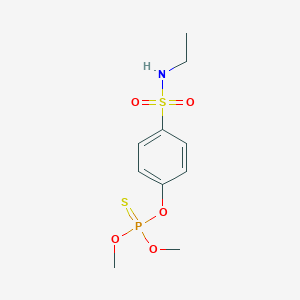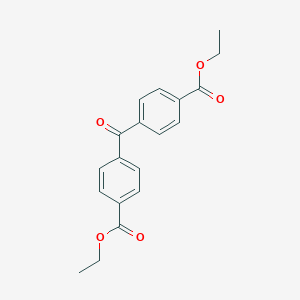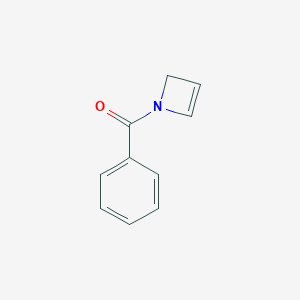
2H-azet-1-yl(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-azet-1-yl(phenyl)methanone, also known as APICA, is a synthetic designer drug that belongs to the class of synthetic cathinones. It has gained popularity in the illicit drug market due to its psychoactive effects, which are similar to those of amphetamines and cocaine. APICA is a potent stimulant that can induce euphoria, increased energy, and heightened alertness. Despite its popularity, APICA has been associated with several adverse effects, including addiction, psychosis, and cardiovascular problems.
Wirkmechanismus
2H-azet-1-yl(phenyl)methanone acts as a potent stimulant by binding to and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in increased levels of these neurotransmitters, which can induce feelings of euphoria, increased energy, and heightened alertness. 2H-azet-1-yl(phenyl)methanone also acts as a monoamine oxidase inhibitor (MAOI), which can further increase the levels of these neurotransmitters.
Biochemische Und Physiologische Effekte
2H-azet-1-yl(phenyl)methanone can have several biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and dehydration. 2H-azet-1-yl(phenyl)methanone can also cause vasoconstriction, which can reduce blood flow to vital organs such as the brain and kidneys. 2H-azet-1-yl(phenyl)methanone can also cause hyperthermia, which can lead to muscle breakdown and kidney failure.
Vorteile Und Einschränkungen Für Laborexperimente
2H-azet-1-yl(phenyl)methanone is a useful tool for studying the effects of stimulants on the brain and behavior. It can be used to investigate the mechanisms underlying addiction and the potential therapeutic applications of stimulants. However, 2H-azet-1-yl(phenyl)methanone has several limitations as a research tool. It is a potent stimulant that can induce severe adverse effects, which can make it difficult to study in humans. 2H-azet-1-yl(phenyl)methanone is also a synthetic drug that is not found in nature, which can limit its relevance to real-world situations.
Zukünftige Richtungen
There are several future directions for research on 2H-azet-1-yl(phenyl)methanone. One direction is to investigate the long-term effects of 2H-azet-1-yl(phenyl)methanone on the brain and behavior. Another direction is to investigate the potential therapeutic applications of 2H-azet-1-yl(phenyl)methanone, such as its use as an antidepressant or as a treatment for addiction. Finally, future research could investigate the potential neuroprotective effects of 2H-azet-1-yl(phenyl)methanone, such as its ability to promote the growth and survival of neurons.
Synthesemethoden
2H-azet-1-yl(phenyl)methanone is synthesized through a multi-step process that involves the reaction of benzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-ol. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to form the final product, 2H-azet-1-yl(phenyl)methanone.
Wissenschaftliche Forschungsanwendungen
2H-azet-1-yl(phenyl)methanone has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. One study investigated the effects of 2H-azet-1-yl(phenyl)methanone on the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. The study found that 2H-azet-1-yl(phenyl)methanone increased the release of both dopamine and serotonin, which may contribute to its psychoactive effects.
Another study investigated the potential use of 2H-azet-1-yl(phenyl)methanone as a treatment for depression. The study found that 2H-azet-1-yl(phenyl)methanone increased the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. The study suggested that 2H-azet-1-yl(phenyl)methanone may have antidepressant effects by increasing BDNF levels.
Eigenschaften
CAS-Nummer |
136911-56-3 |
|---|---|
Produktname |
2H-azet-1-yl(phenyl)methanone |
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2H-azet-1-yl(phenyl)methanone |
InChI |
InChI=1S/C10H9NO/c12-10(11-7-4-8-11)9-5-2-1-3-6-9/h1-7H,8H2 |
InChI-Schlüssel |
JKJGRPJPMQUBLL-UHFFFAOYSA-N |
SMILES |
C1C=CN1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C=CN1C(=O)C2=CC=CC=C2 |
Synonyme |
Azete,1-benzoyl-1,2-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
